molecular formula C30H26N4O5 B11637465 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11637465
M. Wt: 522.5 g/mol
InChI Key: FIDBRFGXHJIFEM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring fused with a triazolo-pyrimidine scaffold, and substituted with methoxyphenyl groups

Properties

Molecular Formula

C30H26N4O5

Molecular Weight

522.5 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C30H26N4O5/c1-35-21-10-6-19(7-11-21)26-27-29-32-25(16-18-5-14-23(37-3)24(15-18)38-4)33-34(29)17-31-30(27)39-28(26)20-8-12-22(36-2)13-9-20/h5-15,17H,16H2,1-4H3

InChI Key

FIDBRFGXHJIFEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CC5=CC(=C(C=C5)OC)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones under conventional heating conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes like cell cycle progression and apoptosis, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:

The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which differentiate it from other similar compounds.

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